2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique structure It is characterized by its multiple ring systems and the presence of methoxy groups on the phenyl ring
Preparation Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors such as tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps like cyclization, oxidation, and functional group modifications. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the methoxy groups. Common reagents include halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several applications in scientific research:
Chemistry: It is used in the development of new ring systems and derivatives, which can be explored for their reactivity and potential for further functionalization.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or drug targets.
Medicine: Its pharmacological potential is investigated through chiral resolution and simulation studies, aiming to develop optically active drugs with specific biological activities.
Industry: The compound’s properties are explored for applications in material science, such as the development of new materials with unique electronic or mechanical properties.
Mechanism of Action
The mechanism by which 2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include:
5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one: This compound shares a similar tetracyclic structure but with different substituents.
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Another compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of 2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-26-21-18(22(28)25-23(26)29)16(14-10-11(30-2)8-9-15(14)31-3)17-19(24-21)12-6-4-5-7-13(12)20(17)27/h4-10,16,24H,1-3H3,(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTWGSSANFBQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)OC)OC)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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